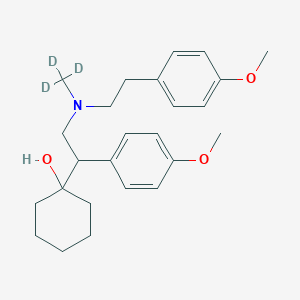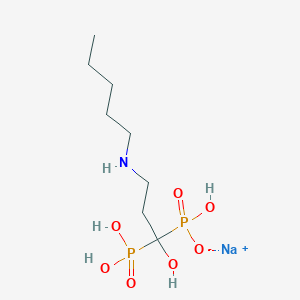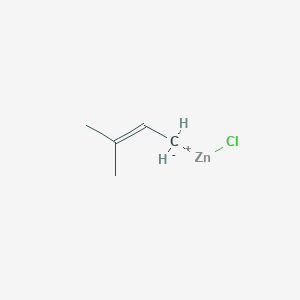![molecular formula C8H5ClF3N3O B1430262 [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol CAS No. 1616500-62-9](/img/structure/B1430262.png)
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol
Descripción general
Descripción
“[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1177299-79-4 . It has a molecular weight of 301.1 and is often used as a reagent for biological studies .
Synthesis Analysis
The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave with the addition of an ethanolic solution of 10% palladium carbon . The mixture is then subjected to hydrogenation under pressure, followed by filtration and washing .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.1 . It’s typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of polymers. It has also been used as a ligand for the synthesis of transition metal complexes, which can be used in a variety of chemical reactions. In addition, this compound has been used in the synthesis of organic compounds such as polycyclic aromatic hydrocarbons, which can be used for medicinal and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol is not yet fully understood. However, it is believed that the compound interacts with metal ions and other organic molecules through hydrogen bonding. This interaction is believed to be responsible for the catalytic activity of this compound, as well as its ability to bind to transition metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to be non-toxic and non-irritating when used in laboratory experiments. In addition, this compound has been shown to have no adverse effects on mammalian cells, making it a safe and effective reagent for laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol is its high solubility in aqueous solutions, which makes it an ideal reagent for a variety of laboratory experiments. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, this compound is a highly reactive compound and must be handled with care. In addition, this compound has a relatively low melting point, which can make it difficult to store and use in laboratory experiments.
Direcciones Futuras
The future directions for [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol research are numerous. One possible direction is to further investigate the biochemical and physiological effects of this compound. Additionally, this compound could be used in the development of new catalysts for chemical reactions, as well as for the synthesis of new organic compounds. Furthermore, this compound could be used in the development of new fluorescent probes for the detection of metal ions. Finally, this compound could be used in the development of new ligands for the synthesis of transition metal complexes.
Safety and Hazards
Propiedades
IUPAC Name |
[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3O/c9-5-1-4(8(10,11)12)2-15-6(3-16)13-14-7(5)15/h1-2,16H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTWZKPSRCNDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)
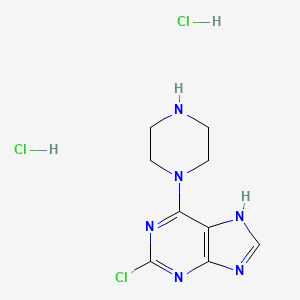
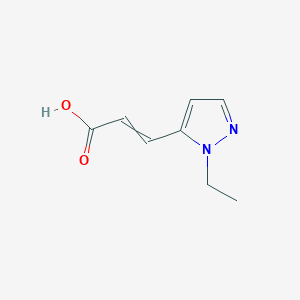
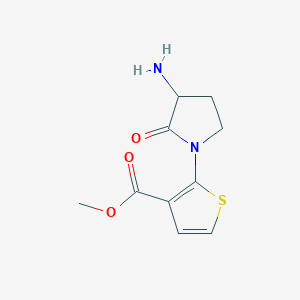
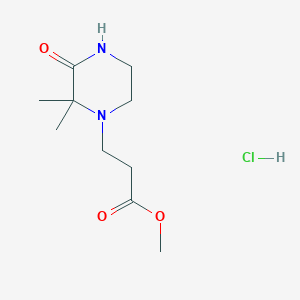
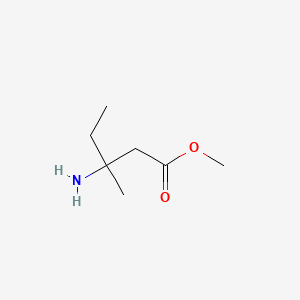
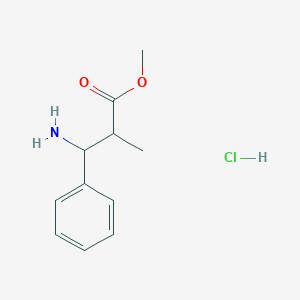
![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)

